4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine
CAS No.: 902836-36-6
Cat. No.: VC2286832
Molecular Formula: C15H19N3O
Molecular Weight: 257.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 902836-36-6 |
|---|---|
| Molecular Formula | C15H19N3O |
| Molecular Weight | 257.33 g/mol |
| IUPAC Name | 4-[4-(4-methoxyphenyl)pyrazol-1-yl]piperidine |
| Standard InChI | InChI=1S/C15H19N3O/c1-19-15-4-2-12(3-5-15)13-10-17-18(11-13)14-6-8-16-9-7-14/h2-5,10-11,14,16H,6-9H2,1H3 |
| Standard InChI Key | UQYNXHHAADRRCX-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=CN(N=C2)C3CCNCC3 |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CN(N=C2)C3CCNCC3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Identification
4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine features a piperidine ring with a pyrazole substituent at the 4-position, where the pyrazole ring itself bears a 4-methoxyphenyl group. This arrangement creates a three-component system with distinct structural regions that contribute to its chemical behavior and potential biological interactions. The compound is characterized by several specific identifiers that facilitate its recognition in chemical databases and literature.
The compound can be identified by the following parameters:
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IUPAC Name: 4-[4-(4-methoxyphenyl)pyrazol-1-yl]piperidine
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Molecular Formula: C15H19N3O
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Molecular Weight: 257.33 g/mol
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InChI: InChI=1S/C15H19N3O/c1-19-15-4-2-12(3-5-15)13-10-17-18(11-13)14-6-8-16-9-7-14/h2-5,10-11,14,16H,6-9H2,1H3
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InChI Key: UQYNXHHAADRRCX-UHFFFAOYSA-N
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Canonical SMILES: COC1=CC=C(C=C1)C2=CN(N=C2)C3CCNCC3
Physical and Chemical Properties
The physicochemical properties of 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine are influenced by its heterocyclic nature and the presence of multiple functional groups. As a solid at room temperature, the compound exhibits specific characteristics that determine its behavior in different chemical environments and biological systems. The piperidine nitrogen provides a basic center, while the pyrazole ring contributes aromatic character and potential for π-π interactions with biological targets.
The methoxy substituent on the phenyl ring increases electron density in the aromatic system and modifies the compound's polarity and hydrogen-bonding capabilities. These structural features collectively influence properties such as solubility, lipophilicity, and potential interactions with biological macromolecules. Understanding these properties is essential for predicting the compound's behavior in various applications, from drug development to materials science.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine typically involves a multi-step process that requires careful consideration of reaction conditions and protective group strategies. Several key steps are commonly employed in the preparation of this compound, each addressing specific challenges in the construction of the molecule's architecture.
The synthesis generally follows these major steps:
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Formation of the pyrazole ring through reaction of hydrazine with appropriate diketones or α,β-unsaturated carbonyl compounds
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Introduction of the 4-methoxyphenyl group, often via coupling reactions
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Formation or functionalization of the piperidine ring
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Coupling of the substituted pyrazole with the piperidine component
Reaction Mechanisms and Conditions
The formation of the pyrazole ring typically involves nucleophilic addition of hydrazine to carbonyl compounds, followed by cyclization and dehydration. This process creates the five-membered heterocyclic ring that serves as a central structural element of the target compound. The attachment of the methoxyphenyl group can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling or other palladium-catalyzed cross-coupling methodologies.
The piperidine ring can be introduced through cyclization reactions involving appropriate precursors or by functionalization of preformed piperidine derivatives. The final coupling step often requires selective reaction conditions to ensure proper connectivity between the pyrazole and piperidine components. Optimization of reaction conditions, including temperature, solvent selection, and catalyst systems, is crucial for achieving high yields and purity of the final product.
Chemical Reactivity Analysis
Types of Reactions
4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine can participate in various chemical transformations due to its multiple reactive centers. The compound's reactivity profile is determined by the properties of its constituent functional groups, which provide opportunities for selective modifications and derivatization. Understanding these reactivity patterns is essential for the development of synthetic strategies and the exploration of structure-activity relationships.
The compound can undergo several types of reactions:
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Oxidation reactions, particularly involving the methoxy group
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Reduction reactions, potentially affecting the pyrazole ring
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Substitution reactions, where the methoxy group can be replaced with other functionalities
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Reactions at the piperidine nitrogen, including alkylation and acylation
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Electrophilic or nucleophilic substitutions on the aromatic rings
Common Reagents and Reaction Products
The reactivity of 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine with various reagents can lead to a diverse array of products with modified properties. Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can transform the methoxy group or introduce oxygen-containing functionalities at other positions. Reducing agents, particularly those used for hydrogenation reactions like hydrogen gas with palladium or platinum catalysts, can affect the pyrazole ring structure.
Nucleophilic reagents, including amines, thiols, or halides, can participate in substitution reactions, particularly at the methoxy position under appropriate conditions. The products of these reactions may include hydroxylated or carbonylated derivatives from oxidation processes, reduced pyrazole derivatives from reduction reactions, and substituted derivatives with various functional groups replacing the methoxy substituent. These transformations provide access to a range of analogs with potentially enhanced or modified biological activities.
Biological Activity and Research Applications
Antimicrobial Properties
Recent studies have highlighted the potential antimicrobial activities of pyrazole derivatives, including compounds structurally related to 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine. The antimicrobial properties of these compounds are attributed to their ability to interact with specific molecular targets in microbial cells, disrupting essential processes and leading to growth inhibition or cell death. The presence of the pyrazole scaffold, in particular, has been associated with activity against various bacterial and fungal pathogens.
In vitro evaluations of related compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The specific arrangement of functional groups in 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine may contribute to its interaction with microbial targets, potentially through mechanisms involving membrane disruption, enzyme inhibition, or interference with nucleic acid synthesis. Further research is needed to fully elucidate the specific mechanisms underlying these antimicrobial effects and to optimize the structure for enhanced activity.
Anticancer Activity
Compounds containing the pyrazole scaffold have been extensively investigated for their potential anticancer activities. Research indicates that pyrazole derivatives, including those with structural similarities to 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine, may exhibit antiproliferative effects against various cancer cell types. These effects are often mediated through interactions with specific enzymes or receptors involved in cancer cell growth and survival.
The anticancer potential of 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine may involve inhibition of cancer cell proliferation, induction of apoptosis, or modulation of signaling pathways critical for tumor development. Studies on related compounds have shown activity against breast, liver, and other cancer cell lines, suggesting that this structural class warrants further investigation for potential therapeutic applications. The specific contributions of the methoxyphenyl group, pyrazole ring, and piperidine component to these activities remain areas of active research.
Medicinal Chemistry Applications
The unique structural features of 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine make it a valuable scaffold for medicinal chemistry research. The compound's potential interactions with biological targets, coupled with opportunities for structural modification, provide a platform for the development of novel therapeutic agents. In particular, the compound is being investigated for its potential as a pharmacophore in drug design, focusing on its interactions with enzymes and receptors relevant to various disease states.
The medicinal chemistry applications extend beyond antimicrobial and anticancer research to include potential effects on inflammatory processes, oxidative stress, and neurological pathways. The specific arrangement of functional groups in the molecule may confer selectivity for particular biological targets, opening avenues for the development of targeted therapies with reduced side effects. Continued research in this area aims to optimize the structure-activity relationships and enhance the pharmacological profile of compounds derived from this scaffold.
Structure-Activity Relationships
Key Structural Features and Their Functional Significance
Table 1: Key Structural Features and Their Functional Significance
| Structural Feature | Location | Functional Significance |
|---|---|---|
| Piperidine Ring | Core scaffold | Provides conformational flexibility and a basic nitrogen center for hydrogen bonding or ionic interactions |
| Pyrazole Ring | Linked to piperidine at 4-position | Contributes aromatic character, potential for π-π interactions, and serves as a rigid linker |
| Methoxyphenyl Group | Attached to pyrazole | Modifies electronic properties, enhances lipophilicity, and provides additional binding interactions |
| Secondary Amine | Piperidine nitrogen | Serves as hydrogen bond donor, site for protonation, and potential point for derivatization |
| Methoxy Substituent | Para position on phenyl ring | Increases electron density, influences hydrogen bonding capabilities, and affects metabolic stability |
Comparative Analysis with Similar Compounds
Table 2: Comparison with Structurally Related Compounds
| Compound | Structural Differences | Effects on Properties and Activity |
|---|---|---|
| 4-(4-Methoxyphenyl)piperidine | Lacks pyrazole ring | Reduced aromatic character, altered spatial arrangement, different pharmacological profile |
| 1-(4-Methoxyphenyl)-1H-pyrazole | Lacks piperidine ring | Absence of basic center, reduced conformational flexibility, modified binding properties |
| 4-[4-(4-Hydroxyphenyl)-1H-pyrazol-1-yl]piperidine | Hydroxyl instead of methoxy | Enhanced hydrogen bond donor capability, reduced lipophilicity, altered metabolic profile |
| 4-[4-Phenyl-1H-pyrazol-1-yl]piperidine | No methoxy group | Reduced electron density in aromatic system, modified lipophilicity and binding interactions |
| 4-[3-(4-Methoxyphenyl)-1H-pyrazol-1-yl]piperidine | Different pyrazole substitution pattern | Altered spatial arrangement, different electronic distribution, modified target interactions |
Future Research Directions
Optimization Strategies and Research Challenges
Optimizing 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine for specific applications presents several challenges that require systematic investigation. These challenges range from synthetic accessibility to pharmacokinetic properties and target selectivity. Addressing these challenges will require interdisciplinary approaches combining synthetic chemistry, computational modeling, and biological evaluation.
Research challenges and optimization strategies include:
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Improving synthetic efficiency through development of more direct routes and higher-yielding reactions
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Enhancing pharmacokinetic properties through strategic modification of the core structure
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Optimizing selectivity for specific biological targets through structure-based design
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Addressing potential metabolic liabilities, particularly those associated with the methoxy group
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Developing formulation strategies to improve solubility and bioavailability
Analytical Methods and Characterization
Spectroscopic Identification Techniques
The characterization of 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine relies on various spectroscopic techniques that provide information about its structure, purity, and properties. These analytical methods are essential for confirming the identity of the compound and for monitoring reactions during synthesis and purification processes.
Spectroscopic techniques commonly employed include:
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Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, which provides detailed information about the carbon-hydrogen framework
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Infrared (IR) spectroscopy, which identifies functional groups based on their characteristic absorption bands
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Mass spectrometry (MS), which determines the molecular weight and fragmentation pattern
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Ultraviolet-visible (UV-Vis) spectroscopy, which provides information about electronic transitions
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